2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
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Overview
Description
2-Hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and a hydrazino group at position 2. The presence of a hydroxyethyl group at position 5 and a methyl group at position 6 further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroamino-1,3-diazacycloalk-2-ene with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or isopropanol, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. For instance, the use of concentrated hydrochloric acid as a catalyst can improve the efficiency of the reaction, resulting in higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
2-Hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes for detecting specific biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or activation of specific biochemical pathways. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-5-methylphenol: Similar in structure but lacks the hydroxyethyl group.
2-Hydrazino-1,3-diazacycloalk-2-ene: Similar core structure but different substituents.
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds .
Properties
IUPAC Name |
2-hydrazinyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)10-7(9-4)11-8/h12H,2-3,8H2,1H3,(H2,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKCZKCVGFKGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NN)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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